N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide
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Overview
Description
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide is a member of benzamides.
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide has been studied for its potential as an inhibitor of carbonic anhydrase isoenzymes. Research shows that related aromatic sulfonamides can exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating effectiveness in inhibiting these isoenzymes, which are relevant in various physiological processes including respiration and acid-base balance (Supuran et al., 2013).
Antidepressant and MAO Inhibitor
Compounds similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide have been utilized in the synthesis of antidepressants. For instance, befol, an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors, is synthesized using a related compound (Donskaya et al., 2004).
Antitumor Activity
Another important application is in the synthesis of compounds with antitumor activities. For instance, a compound synthesized using similar methods has shown distinct inhibitory capacity against proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018).
Synthesis of Gefitinib
The compound also finds application in the synthesis of pharmaceuticals like Gefitinib, a drug used for certain breast, lung, and other cancers. The synthesis process involves several steps, including the use of compounds similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide (Jin et al., 2005).
Molecular Structure Analysis
Research has also been conducted to analyze the molecular structure of similar compounds, which is crucial for understanding their pharmacological properties (Remko et al., 2010).
properties
Product Name |
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide |
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Molecular Formula |
C22H25ClN2O6S |
Molecular Weight |
481 g/mol |
IUPAC Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C22H25ClN2O6S/c23-20-8-5-17(14-21(20)32(27,28)25-9-12-29-13-10-25)24-22(26)16-3-6-18(7-4-16)31-15-19-2-1-11-30-19/h3-8,14,19H,1-2,9-13,15H2,(H,24,26) |
InChI Key |
SOXGIBOLZDEWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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